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Compound of Interest

Compound Name: Butyl 2-furoate

Cat. No.: B1604542

For researchers, scientists, and drug development professionals, understanding the subtle
structural nuances between isomeric compounds is critical. This guide provides a detailed
comparison of the spectroscopic characteristics of Butyl 2-furoate and its key isomers: sec-
butyl 2-furoate, isobutyl 2-furoate, tert-butyl 2-furoate, and butyl 3-furoate. By examining
their *H NMR, 3C NMR, IR, and Mass Spectrometry data, we can elucidate the distinct spectral
fingerprints that enable their differentiation.

The arrangement of the butyl group and the position of the ester functionality on the furan ring
significantly influence the electronic environment of the constituent atoms. These differences
manifest as unique shifts, splitting patterns, and fragmentation behaviors in various
spectroscopic techniques. This guide summarizes the key quantitative data in comparative
tables and outlines the experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Butyl 2-furoate and its isomers.

'H NMR Spectral Data (CDCIs3)
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Compound

Chemical Shift (6) and Multiplicity

Butyl 2-furoate

~7.58 (dd, 1H, H5), ~7.13 (dd, 1H, H3), ~6.48
(dd, 1H, H4), ~4.27 (t, 2H, -OCH2-), ~1.72 (m,
2H, -OCH2CHz2-), ~1.45 (m, 2H, -CH2CH2CH3),
~0.96 (t, 3H, -CH3)

sec-Butyl 2-furoate

No experimental data found in the search

results.

Isobutyl 2-furoate

~7.57 (d, 1H), ~7.12 (d, 1H), ~6.47 (dd, 1H),
~4.06 (d, 2H, -OCH2CH(CHSs)2), ~2.05 (m, 1H, -
OCH2CH(CHs)2), ~0.98 (d, 6H, -
OCH2CH(CHs)2)

tert-Butyl 2-furoate

No experimental data found in the search

results.

Butyl 3-furoate

~8.05 (m, 1H), ~7.40 (t, 1H), ~6.70 (m, 1H),
~4.23 (t, 2H), ~1.70 (m, 2H), ~1.45 (m, 2H),
~0.96 (t, 3H)

13C NMR Spectral Data (CDCIs3)
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Compound Chemical Shift ()

~158.9 (C=0), ~146.5 (C5), ~144.9 (C2),
~118.3 (C3), ~111.9 (C4), ~64.6 (-OCHz2-),
~30.7 (-OCH2CHz2-), ~19.2 (-CH2CH2CH5),
~13.7 (-CHs)

Butyl 2-furoate

No experimental data found in the search
sec-Butyl 2-furoate
results.

~159.0 (C=0), ~146.4 (C5), ~145.0 (C2),
~118.1 (C3), ~111.8 (C4), ~70.9 (-
OCH2CH(CHs)2), ~27.8 (-OCH2CH(CH3)z2),
~19.1 (-OCH2CH(CHs3)2)

Isobutyl 2-furoate

~158.3 (C=0), ~146.9 (C5), ~144.0 (C2),
tert-Butyl 2-furoate ~119.5 (C3), ~111.5 (C4), ~81.5 (-OC(CH3s)3),
~28.2 (-OC(CHs3)3)[1]

No experimental data found in the search
Butyl 3-furoate
results.

IR Spectral Data (cm—*)

Compound Key Absorptions

~2960 (C-H stretch, alkyl), ~1720 (C=0 stretch,
Butyl 2-furoate ester), ~1580 (C=C stretch, furan), ~1290,
~1180 (C-O stretch)

No experimental data found in the search
sec-Butyl 2-furoate
results.

~2960 (C-H stretch, alkyl), ~1725 (C=0 stretch,
Isobutyl 2-furoate ester), ~1580 (C=C stretch, furan), ~1290,
~1180 (C-O stretch)

No experimental data found in the search
tert-Butyl 2-furoate
results.

No experimental data found in the search
Butyl 3-furoate
results.
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Mass Spectrometry Data (m/z)

Compound Key Fragments

Butyl 2-furoate 168 (M+), 113, 95, 81, 57

No experimental data found in the search
sec-Butyl 2-furoate

results.
Isobutyl 2-furoate 168 (M+), 113, 95, 57, 41
tert-Butyl 2-furoate 168 (M+), 113, 95, 57[1]

No experimental data found in the search
Butyl 3-furoate
results.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

» 'H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters
include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically,
16 scans are co-added.

e 13C NMR Acquisition: Acquire the spectrum on the same spectrometer at a frequency of 100
MHz. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and an
acquisition time of 1.5 s. Typically, 1024 scans are co-added with proton decoupling.

Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat
liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
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» Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm~1. A background spectrum of the clean salt
plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC) to ensure separation and purity.

« lonization: Electron Impact (El) ionization is typically used with an electron energy of 70 eV.

e Analysis: The resulting ions are separated by a quadrupole mass analyzer, and the mass-to-
charge ratio (m/z) of the fragments is detected.

Visualization of Spectroscopic Differentiation
Workflow

The following diagram illustrates the logical workflow for differentiating between Butyl 2-
furoate and its isomers using the spectroscopic data presented.
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Figure 1. Workflow for Isomer Differentiation.

This guide highlights the power of combining multiple spectroscopic techniques for the
unambiguous identification of isomeric compounds. The distinct electronic and structural
environments within each isomer of Butyl 2-furoate provide a unique set of spectral data,
allowing for their clear differentiation. Further research to obtain experimental data for sec-
butyl 2-furoate and more comprehensive data for the other isomers would be beneficial for a
complete comparative analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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